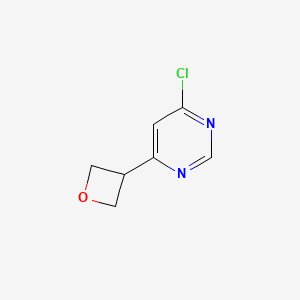
4,6-Diethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethylindoline is a derivative of indole, a significant heterocyclic compound that is widely present in natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethylindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. For this compound, the starting materials would include ethyl-substituted phenylhydrazine and a suitable carbonyl compound. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethylindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydroindoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of N-substituted or ring-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindoline derivatives.
Substitution: N-alkyl or N-acyl derivatives, ring-substituted indoles.
Scientific Research Applications
4,6-Diethylindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,6-Diethylindoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The ethyl substitutions at the 4 and 6 positions can influence the compound’s binding affinity and selectivity towards these targets.
Properties
CAS No. |
288458-59-3 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4,6-diethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-3-9-7-10(4-2)11-5-6-13-12(11)8-9/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
BIYSNXIKYVLOJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2CCNC2=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


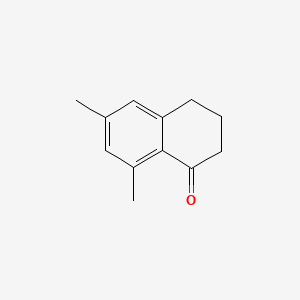
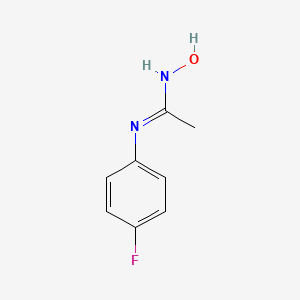

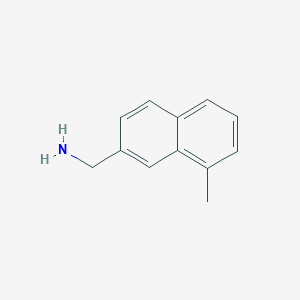
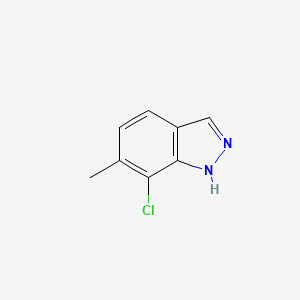
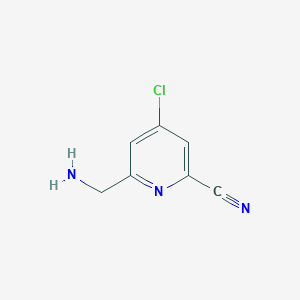
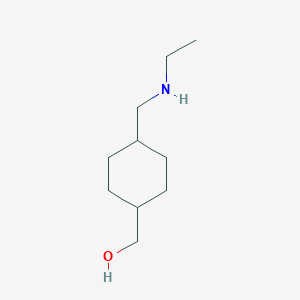


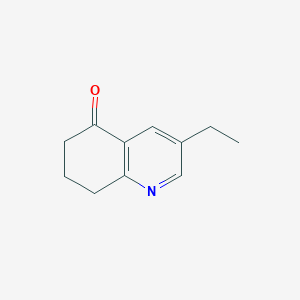
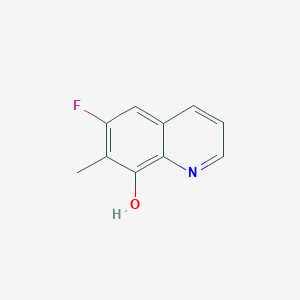
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)
